molecular formula C9H14N2O3S B112960 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide CAS No. 7400-96-6

3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide

Cat. No.: B112960
CAS No.: 7400-96-6
M. Wt: 230.29 g/mol
InChI Key: LEDOHLBFUWTDPD-UHFFFAOYSA-N
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Description

3-Amino-4-methoxy-N,N-dimethyl-benzenesulfonamide (CAS Registry Number: 7400-96-6) is an organic compound with the molecular formula C9H14N2O3S and a molecular weight of 230.28 g/mol [ ]. This benzenesulfonamide derivative features both amino and methoxy functional groups on the aromatic ring, attached to a dimethyl-sulfonamide moiety, making it a valuable intermediate and scaffold in chemical and pharmaceutical research. As a member of the benzenesulfonamide family, this compound serves as a key building block for the synthesis of more complex molecules. Benzenesulfonamide derivatives are extensively investigated for their biological activities and their role as carbonic anhydrase inhibitors [ ]. The presence of both hydrophilic and lipophilic regions in its structure can contribute to improved pharmacokinetic properties in derivative compounds, potentially leading to better absorption, distribution, metabolism, and excretion (ADME) profiles [ ]. Furthermore, the compound provides a useful scaffold for structure-activity relationship (SAR) studies, helping researchers understand the relationship between chemical structure and biological activity to guide the rational design of more effective compounds [ ]. Applications & Research Value: • Medicinal Chemistry & Drug Discovery: This compound is a versatile precursor in the synthesis of various heterocyclic compounds, including Schiff bases, which are reported to exhibit a broad range of biological activities such as antibacterial, antifungal, and antiproliferative properties [ ]. Sulfonamide derivatives, in general, are crucial in drug discovery for developing agents with antimicrobial, antioxidant, and anticancer activities [ ]. • Chemical Biology: Derivatives of similar benzenesulfonamide compounds have shown binding affinity for human carbonic anhydrase (CA) isoenzymes, making them candidates for research in areas like cancer, where certain CA isoforms are overexpressed [ ]. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-11(2)15(12,13)7-4-5-9(14-3)8(10)6-7/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDOHLBFUWTDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284379
Record name 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide
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Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7400-96-6
Record name 7400-96-6
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Record name 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide
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Record name 3-amino-4-methoxy-N,N-dimethylbenzene-1-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide typically involves the reaction of 3-amino-4-methoxybenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, substituted benzenesulfonamides, and various other functionalized aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

One of the notable applications of this compound is its potential as an antiviral agent. Research has indicated that derivatives of benzenesulfonamides, including those similar to 3-amino-4-methoxy-N,N-dimethyl-benzenesulfonamide, exhibit broad-spectrum antiviral effects. For instance, studies have shown that certain N-phenylbenzamide derivatives can enhance intracellular levels of APOBEC3G, an enzyme that inhibits the replication of viruses such as Hepatitis B virus (HBV) and HIV . The structural features of this compound may contribute to similar antiviral properties.

2. Inhibition of Carbonic Anhydrases

Another significant application lies in the inhibition of carbonic anhydrases (CAs), which are important enzymes involved in various physiological processes. Research has demonstrated that certain sulfonamide derivatives bind effectively to different isoforms of CAs, potentially leading to therapeutic applications in treating conditions such as glaucoma and edema . The unique structure of this compound may enhance its binding affinity towards these enzymes, making it a candidate for further investigation.

3. Antitumor Activity

The compound's potential antitumor activity has also been explored. A series of sulfonamides were synthesized and tested for their efficacy against various cancer cell lines. Some derivatives demonstrated significant cytotoxic effects, suggesting that modifications to the sulfonamide structure could yield effective anticancer agents . The incorporation of specific functional groups in compounds like this compound could enhance their biological activity against tumors.

Case Study 1: Synthesis and Evaluation of Antiviral Agents

A study synthesized several N-phenylbenzamide derivatives, including those related to this compound. These compounds were evaluated for their ability to inhibit HBV replication in vitro. Results indicated that some derivatives significantly reduced viral load, demonstrating the potential for this class of compounds in antiviral therapy .

Case Study 2: Carbonic Anhydrase Inhibition

In a comparative study on the binding affinities of various sulfonamides to carbonic anhydrases, this compound was included as a test compound. It exhibited promising binding characteristics, suggesting its potential utility in developing CA inhibitors for therapeutic purposes .

Summary Table: Applications and Findings

ApplicationDescriptionRelevant Findings
Antiviral ActivityPotential use against HBV and HIV through enhancement of APOBEC3G levelsDerivatives showed significant viral load reduction in vitro
Inhibition of Carbonic AnhydrasesBinding affinity to CAs for therapeutic useDemonstrated effective binding characteristics; potential for glaucoma treatment
Antitumor ActivityCytotoxic effects against cancer cell linesCertain sulfonamide derivatives exhibited significant cytotoxicity; further modifications needed

Mechanism of Action

The mechanism of action of 3-amino-4-methoxy-n,n-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of their natural substrates.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Unique Properties/Applications Reference
3-Amino-4-methoxy-N,N-dimethyl-benzenesulfonamide C₉H₁₅N₃O₃S 3-NH₂, 4-OCH₃, N,N-dimethyl sulfonamide High-purity intermediate (98%); used in dye synthesis
3-Amino-N,N-diethyl-4-methoxy-benzenesulfonamide C₁₁H₁₈N₂O₃S 3-NH₂, 4-OCH₃, N,N-diethyl sulfonamide Enhanced solubility due to diethyl groups; similarity index 0.71 vs. dimethyl analog
3-Amino-4-chloro-N,N-dimethyl-benzenesulfonamide C₈H₁₁ClN₂O₂S 3-NH₂, 4-Cl, N,N-dimethyl sulfonamide Cytochrome P450 inhibitor; chloro substituent increases electrophilicity
N,N'-1,4-phenylenebis(3-amino-4-methoxy-benzenesulfonamide) C₂₀H₂₂N₄O₆S₂ Bis-sulfonamide with 1,4-phenylene linker High-yield synthesis (88.64%); potential polymer/dye applications
3-Amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide C₁₂H₂₂N₄O₃S Hydroxyethylamino group at position 4 Improved solubility and bioactivity vs. simpler analogs
3-(4-Amino-5-mercapto-4H-triazol-3-yl)-N,N-dimethyl-benzenesulfonamide C₁₀H₁₄N₆O₂S₂ Triazole-mercapto hybrid structure Antifungal/antibacterial activity due to triazole moiety

Key Findings:

Substituent Effects on Bioactivity: Chloro vs. Methoxy: Replacing the 4-methoxy group with chloro (as in 3-amino-4-chloro-N,N-dimethyl-benzenesulfonamide) enhances electrophilicity, making it a potent cytochrome P450 inhibitor . Diethyl vs. Dimethyl: The diethyl analog of the target compound exhibits a lower structural similarity (index 0.71) but improved solubility due to larger alkyl groups .

Synthetic Efficiency :

  • Bis-sulfonamide derivatives (e.g., N,N'-1,4-phenylenebis analogs) are synthesized with >88% yield, suggesting scalability for industrial applications .

Functional Group Hybridization :

  • Hybrid structures, such as triazole-mercapto derivatives, demonstrate enhanced antimicrobial activity compared to simpler sulfonamides, highlighting the importance of heterocyclic integration .

Solubility and Reactivity: Hydroxyethylamino substituents significantly improve aqueous solubility and interaction with biological targets, as seen in 3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide .

Biological Activity

3-Amino-4-methoxy-N,N-dimethyl-benzenesulfonamide (CAS No. 7400-96-6) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₄N₂O₃S
  • Molecular Weight : 230.28 g/mol
  • Structure : The compound features an amino group, a methoxy group, and a dimethyl group attached to a benzenesulfonamide core, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

  • Enzyme Inhibition : The sulfonamide moiety mimics the structure of natural substrates, allowing it to bind to enzymes such as carbonic anhydrases (CAs). This binding can inhibit enzyme activity, impacting metabolic pathways crucial for cellular function .
  • Binding Affinity : Research indicates that compounds similar to this compound exhibit varying affinities for different CA isozymes. For instance, certain derivatives have shown nanomolar affinities towards CA I and XIII, suggesting potential therapeutic applications in conditions where these enzymes are dysregulated .

Antitumor Activity

Research on related compounds has indicated potential anticancer properties:

  • Cell Proliferation Inhibition : Some derivatives exhibit significant inhibitory effects on cancer cell lines, with IC₅₀ values in the low micromolar range. For example, certain benzenesulfonamides showed marked inhibition against triple-negative breast cancer (TNBC) cells while sparing normal cells .

Case Studies

  • Inhibitory Effects on Carbonic Anhydrases :
    • A study synthesized various diazobenzenesulfonamides and tested their binding affinities to different CA isozymes. The results indicated that modifications to the benzenesulfonamide structure could enhance binding affinity significantly, suggesting a pathway for optimizing therapeutic agents targeting these enzymes .
  • Antimicrobial Testing :
    • A series of sulfonamide derivatives were tested against Mycobacterium abscessus, revealing that structural modifications could lead to improved antimicrobial activity with MIC values demonstrating effectiveness against resistant strains .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeMIC/IC₅₀ ValuesTarget Organisms/Cells
This compoundEnzyme InhibitionNot specifically reportedCarbonic Anhydrases (CA I, II)
SulfanilamideAntimicrobial0.5 - 8 µg/mLStaphylococcus aureus
DiazobenzenesulfonamidesAntitumorIC₅₀ = Low µMMDA-MB-231 TNBC cells

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